N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPUONIFUNGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl moiety and a triazoloquinoxaline scaffold. This structural configuration is associated with diverse biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit protein kinases involved in cancer progression. For instance, compounds containing triazole rings have demonstrated selective inhibition of c-Met kinase, which is crucial in various cancers .
- Antimicrobial Activity : The presence of heterocyclic structures in the compound is linked to significant antibacterial and antifungal properties. Studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against both gram-positive and gram-negative bacteria .
Anticancer Activity
A study conducted on derivatives of triazoloquinoxaline revealed promising anticancer activity against several cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | c-Met inhibition |
| Similar Triazole Compound | MCF7 (Breast) | 15.0 | Apoptosis induction |
| Similar Triazole Compound | HeLa (Cervical) | 12.0 | Cell cycle arrest |
These results suggest that this compound possesses significant potential as an anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
The antimicrobial activity highlights the compound's versatility and potential for development into therapeutic agents for infectious diseases .
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be further investigated as a candidate for lung cancer therapy .
- Case Study on Antimicrobial Properties : A separate investigation assessed the efficacy of the compound against multidrug-resistant bacterial strains. Results demonstrated that the compound inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential role in addressing antibiotic resistance .
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been synthesized and tested for their cytotoxic effects on melanoma and breast cancer cells.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .
-
Case Studies :
- A study evaluated the effects of several derivatives on the A375 melanoma cell line, revealing that some compounds displayed low micromolar-range cytotoxicity .
- Another investigation focused on derivatives acting as topoisomerase II inhibitors, which are crucial in DNA replication and repair mechanisms in cancer cells .
Antimicrobial Properties
N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has also been explored for its antimicrobial effects against a range of pathogens.
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Antifungal Activity : Research indicates that certain derivatives exhibit antifungal properties by targeting fungal cell membranes and inhibiting ergosterol biosynthesis .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial activities, this compound is being investigated for additional therapeutic roles:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
- Cardiovascular Applications : Some derivatives have been evaluated for their ability to modulate vascular endothelial growth factor receptors (VEGFR), indicating potential use in treating cardiovascular diseases through angiogenesis modulation .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Induces apoptosis; effective against melanoma and breast cancer cells |
| Antimicrobial | Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibits ergosterol biosynthesis in fungi | |
| Neuroprotective | Neuroprotection | Reduces oxidative stress; potential treatment for neurodegenerative diseases |
| Cardiovascular | VEGFR modulation | Potential use in treating cardiovascular diseases |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring participates in nucleophilic substitution reactions under specific conditions. For example:
These reactions typically require polar aprotic solvents (e.g., DMF) and temperatures of 80–120°C . The bromine’s position (ortho to the acetamide group) influences steric hindrance, affecting reaction rates.
Triazoloquinoxaline Core Reactivity
The triazolo[4,3-a]quinoxaline system undergoes cycloaddition and ring-opening reactions:
Cycloaddition with Alkynes
The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper(I) catalysis:
textReaction: Triazoloquinoxaline + Alkyne → Triazole-fused polyheterocycle Conditions: CuI, DIPEA, DMF, 60°C, 12 h Yield: 58–91% [4]
This generates complex heterocycles with potential bioactivity .
Acid-Catalyzed Ring Opening
Under strong acidic conditions (e.g., HCl/EtOH), the triazole ring opens to form quinoxaline-amine intermediates, which can rearrange or react further.
Acetamide Group Transformations
The acetamide linker is susceptible to hydrolysis and nucleophilic substitution:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid derivative |
| Alkylation | NaH, alkyl halides, THF, 0°C→RT | N-alkylated acetamide analogs |
Hydrolysis proceeds quantitatively under harsh conditions, while alkylation retains the triazoloquinoxaline framework.
Catalytic Functionalization
Pd-catalyzed reactions enable modifications at the quinoxaline nitrogen:
Example : Carbonylation with CO gas introduces ketone groups:
textReaction: N-(2-bromophenyl)...acetamide + CO → Quinoxalinone derivative Catalyst: Pd(OAc)₂, PPh₃ Yield: 77% [4]
This method expands the compound’s utility in synthesizing pharmacologically relevant ketones .
Biological Activity-Driven Reactions
In antimicrobial studies, derivatives of this compound react with microbial enzymes via:
-
Hydrogen bonding : Through the carbonyl and triazole groups .
-
π-π stacking : Between the quinoxaline ring and aromatic residues.
Biological assays show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via:
-
Loss of the bromophenyl group (200–250°C).
-
Breakdown of the triazoloquinoxaline core (300°C+).
Q & A
Q. Q1. What are the standard synthetic routes for N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
Methodological Answer: The synthesis typically involves three key steps:
Triazoloquinoxaline Core Formation : Cyclization of precursors (e.g., quinoxaline derivatives with triazole-forming agents) under acidic or basic conditions. For example, using HCl/EtOH or KOH/DMSO at 80–100°C for 6–12 hours .
N-Methylation : Introduction of the methyl group at the 1-position via alkylation with methyl iodide in the presence of a base like NaH in THF .
Acetamide Coupling : Reaction of the intermediate with 2-bromophenylacetic acid chloride using a coupling agent (e.g., EDC/HOBt) in dichloromethane under nitrogen .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol is recommended for final isolation.
Q. Q2. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl group at δ 2.4 ppm) .
- X-ray Crystallography : For unambiguous confirmation of the triazoloquinoxaline core and acetamide linkage (as seen in related structures) .
- HPLC-MS : To verify molecular weight (, expected [M+H]: 442.04) and purity (>95%) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial efficacy)?
Methodological Answer: Contradictions often arise from:
- Purity Variations : Validate compound purity via HPLC and elemental analysis. Impurities (e.g., unreacted bromophenyl intermediates) may skew bioassay results .
- Assay Conditions : Standardize cell lines (e.g., MCF-7 for cancer vs. S. aureus for antibacterial studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Validation : Use multiple assays (e.g., MTT for cytotoxicity and agar diffusion for antimicrobial activity) to confirm target-specific effects .
Q. Q4. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents systematically (e.g., replace bromophenyl with fluorophenyl or methoxyphenyl) and assess impact on bioactivity .
Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict interactions with targets like DNA topoisomerase II or kinase enzymes .
In Vitro Screening : Test analogs against panels of enzymes/cell lines to identify critical functional groups (e.g., acetamide linkage vs. triazoloquinoxaline core) .
Example SAR Table:
| Substituent Modification | Biological Activity Change | Key Reference |
|---|---|---|
| Bromophenyl → Fluorophenyl | Increased anticancer IC (2.5 μM → 1.8 μM) | |
| Methyl → Ethyl at 1-position | Reduced antimicrobial activity (MIC: 8 μg/mL → 32 μg/mL) |
Q. Q5. How can mechanistic studies elucidate the compound’s interaction with DNA or proteins?
Methodological Answer:
- Spectroscopic Techniques :
- UV-Vis Titration : Monitor hypochromicity/shifts in λ to assess DNA intercalation .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transition) upon binding .
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., M for topoisomerase II) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. Q6. What experimental designs are optimal for evaluating in vivo toxicity?
Methodological Answer:
- Acute Toxicity (OECD 423) : Administer graded doses (10–300 mg/kg) to rodents; monitor mortality, organ weight, and serum biomarkers (ALT, creatinine) for 14 days .
- Genotoxicity (Ames Test) : Use Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix) to assess mutagenicity .
- Histopathology : Examine liver, kidney, and spleen sections (H&E staining) for necrosis or inflammation .
Q. Q7. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
Methodological Answer:
- Stability Studies :
- Recommended Storage : Lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. Q8. How can researchers differentiate its mechanism from structurally similar triazoloquinoxalines?
Methodological Answer:
- Competitive Binding Assays : Co-incubate with reference inhibitors (e.g., etoposide for topoisomerase II) to identify target specificity .
- Metabolite Profiling : Use LC-MS/MS to compare metabolic pathways (e.g., CYP450-mediated oxidation vs. glucuronidation) .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., PARP-1) to confirm on-mechanism effects .
Data Contradiction Analysis Table:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
